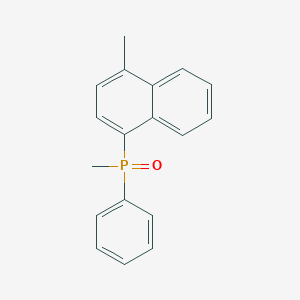
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound It consists of a naphthalene ring substituted with a methyl group at the 4-position, a phenyl group, and an oxo group attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of 4-methylnaphthalene with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. The final product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用機序
The mechanism of action of Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its phosphine oxide group can act as a nucleophile, participating in various chemical reactions that modulate biological activity.
類似化合物との比較
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the naphthalene ring.
Methylphenylphosphine oxide: Similar but without the naphthalene substitution.
Diphenylphosphine oxide: Contains two phenyl groups instead of a naphthalene ring.
Uniqueness
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
特性
CAS番号 |
103130-17-2 |
|---|---|
分子式 |
C18H17OP |
分子量 |
280.3 g/mol |
IUPAC名 |
1-methyl-4-[methyl(phenyl)phosphoryl]naphthalene |
InChI |
InChI=1S/C18H17OP/c1-14-12-13-18(17-11-7-6-10-16(14)17)20(2,19)15-8-4-3-5-9-15/h3-13H,1-2H3 |
InChIキー |
BOONCSJQADLPFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=O)(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



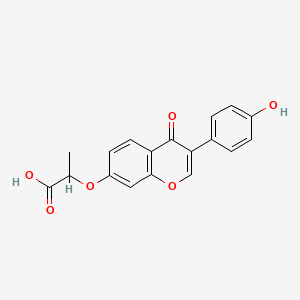
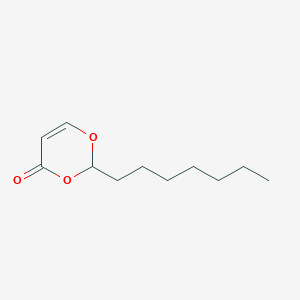
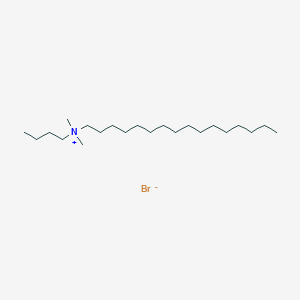

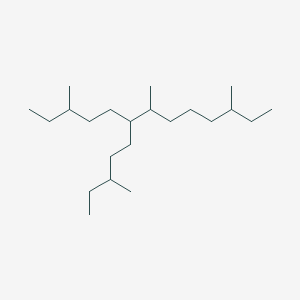
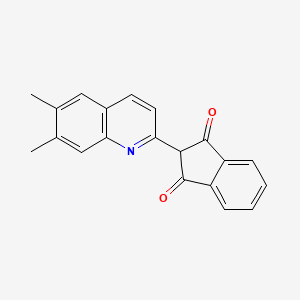

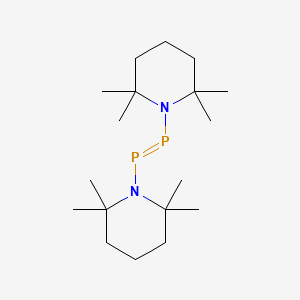
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
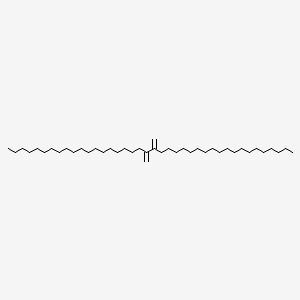

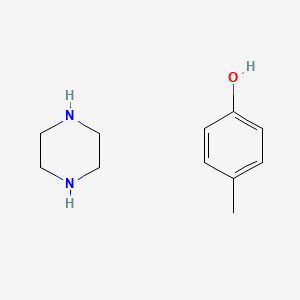
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
